2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a complex tricyclic scaffold comprising an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene core, a sulfanyl linker, and an N-[3-(trifluoromethyl)phenyl]acetamide moiety. The tricyclic system likely contributes to rigidity and target binding, while the trifluoromethyl group enhances lipophilicity and metabolic stability, common in pharmacologically active molecules .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c20-19(21,22)11-4-3-5-12(8-11)25-15(26)9-28-18-17-16(23-10-24-18)13-6-1-2-7-14(13)27-17/h1-8,10H,9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGQCYIOIJIETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps The starting materials are often commercially available or can be synthesized through known methods
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the tricyclic core or the trifluoromethylphenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the trifluoromethylphenyl moiety.
Scientific Research Applications
2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarity Analysis
Using graph-based algorithms (e.g., maximal common subgraph detection), this compound can be compared to others with shared substructures. For example:
- Geiparvarin3: Shares an aromatic right-hand moiety, as evidenced by nearly identical NMR shifts in this region, while differences in the left-hand side suggest variability in non-aromatic functional groups .
Table 1: Structural Features of Comparable Compounds
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 and PubChem datasets) groups compounds with analogous modes of action (MOA). The target compound’s tricyclic scaffold and acetamide side chain may align it with:
Table 2: Bioactivity Clusters and Putative Targets
NMR and Spectroscopic Comparisons
NMR studies highlight similarities in aromatic regions but divergence in substituent-dependent shifts. For example:
Biological Activity
The compound 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential biological activities. Its unique structural features suggest it may interact with biological systems in various ways, making it a subject of interest in pharmacological research.
- Chemical Formula : C12H8N2O3S
- Molecular Weight : 260.27 g/mol
- CAS Number : 304861-66-3
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : Compounds with structural similarities have shown strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Mechanism of Action : The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound:
- Cell Lines Tested : Commonly used cell lines include L929 (mouse fibroblast) and A549 (human lung carcinoma).
- Results : Preliminary results suggest low cytotoxicity at therapeutic concentrations, indicating potential for development as a safe therapeutic agent .
Case Studies and Research Findings
Several research findings provide insights into the biological activity of compounds related to this structure:
Antimicrobial Efficacy
A study comparing various derivatives found that those with an acetyl group exhibited enhanced antimicrobial activity compared to their non-acetylated counterparts. The compound's structure facilitates interaction with bacterial enzymes involved in cell wall synthesis.
Cytotoxicity Profile
In vitro assays revealed that while some derivatives were cytotoxic at high concentrations, others exhibited a protective effect on normal cells under stress conditions. This suggests a potential for selective toxicity towards cancerous cells while sparing normal tissues.
Lipophilicity and Bioavailability
Lipophilicity is a critical parameter influencing drug absorption and distribution. Compounds similar to the target molecule showed favorable log P values, indicating good potential for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
